

6-Chloro-D-tryptophan chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-D-tryptophan

Cat. No.: B015052

[Get Quote](#)

An In-depth Technical Guide to **6-Chloro-D-tryptophan**: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel amino acid derivatives is paramount. **6-Chloro-D-tryptophan**, a halogenated derivative of the essential amino acid D-tryptophan, presents unique properties that make it a compound of significant interest in neuropharmacology, peptide synthesis, and biochemical research. This technical guide provides a detailed overview of its chemical structure, core properties, experimental protocols, and its role in biological pathways.

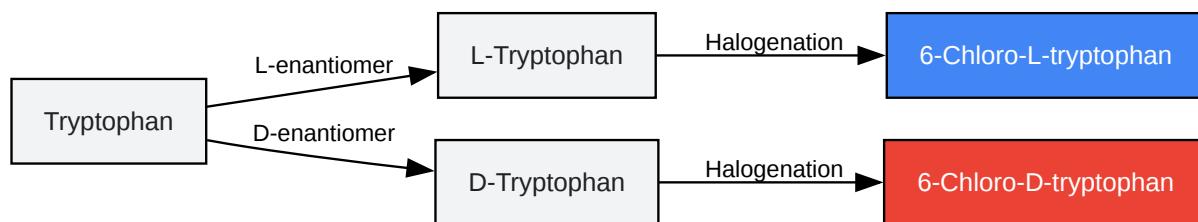
Core Chemical Properties and Structure

6-Chloro-D-tryptophan is a D-alpha-amino acid where a chlorine atom substitutes the hydrogen at the 6th position of the indole ring of tryptophan.^{[1][2]} This substitution enhances its reactivity and modifies its biological activity compared to its parent compound.^[3] Its appearance is described as colourless prisms or a light to pale yellow powder.^{[2][3]}

Structural Identifiers

- IUPAC Name: (2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid^[1]
- CAS Number: 56632-86-1^{[1][3]}
- SMILES String: C1=CC2=C(C=C1Cl)NC=C2C--INVALID-LINK--N^[1]
- InChI Key: FICLVQOYKYBXFN-SECBINFHSA-N^[1]

Quantitative Physicochemical Data


The following table summarizes the key quantitative properties of **6-Chloro-D-tryptophan**.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₁ ClN ₂ O ₂	[1][2][3]
Molecular Weight	238.67 g/mol	[1][3][4]
Melting Point	264-286 °C (with decomposition)	[4][5]
Boiling Point	476.9 °C at 760 mmHg	[4]
Density	~1.5 g/cm ³	[4][5]
pKa (predicted)	2.55	[6]
XLogP3	-0.3	[1]

Note: Solubility data for the D-enantiomer is not readily available. The corresponding L-enantiomer is soluble in water (50 mg/mL) with sonication, warming, and pH adjustment, and slightly soluble in DMSO (2 mg/mL).^[7] Similar properties can be anticipated for the D-form.

Logical Relationships of Tryptophan Derivatives

The following diagram illustrates the structural relationship between tryptophan, its natural enantiomers, and their 6-chloro derivatives.

[Click to download full resolution via product page](#)

Relationship between Tryptophan and its chlorinated enantiomers.

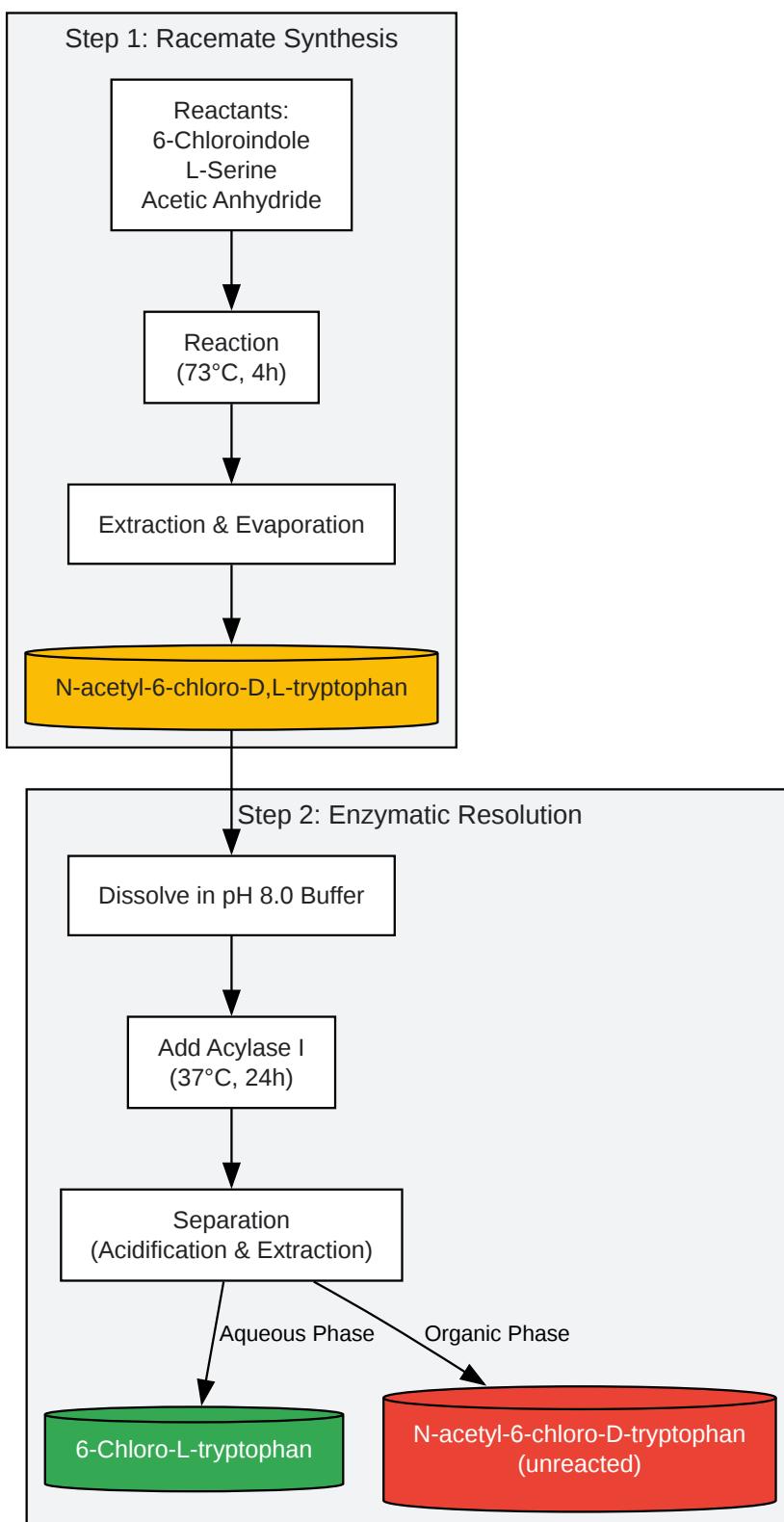
Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis and analysis of 6-chlorotryptophan.

Protocol 1: Synthesis via Enzymatic Resolution

While direct asymmetric synthesis of **6-Chloro-D-tryptophan** is possible[8], a common and effective method involves the synthesis of a racemic mixture followed by enzymatic resolution to isolate the desired enantiomer. The following protocol details the synthesis of the L-enantiomer, which can be adapted to isolate the D-enantiomer by using a D-specific acylase or by separating the unreacted N-Acetyl-**6-chloro-D-tryptophan**.[9]

Step 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan


- Dissolve 6-Chloroindole (1 eq.) and L-serine (2 eq.) in acetic acid.
- Add acetic anhydride (10 eq.) to the mixture.
- Stir the reaction mixture at 73 °C for 4 hours under an argon atmosphere.
- Concentrate the mixture to half its original volume.
- Dilute with water and perform an extraction with ethyl acetate (EtOAc).
- Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield crude N-acetyl-6-chloro-D,L-tryptophan.[9]

Step 2: Enzymatic Resolution

- Dissolve the N-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂.
- Add Acylase I to the solution and stir at 37 °C for 24 hours. Maintain the pH at 8.0 by occasionally adding LiOH.
- Upon completion, heat the mixture to 60 °C for 5 minutes to denature the enzyme.

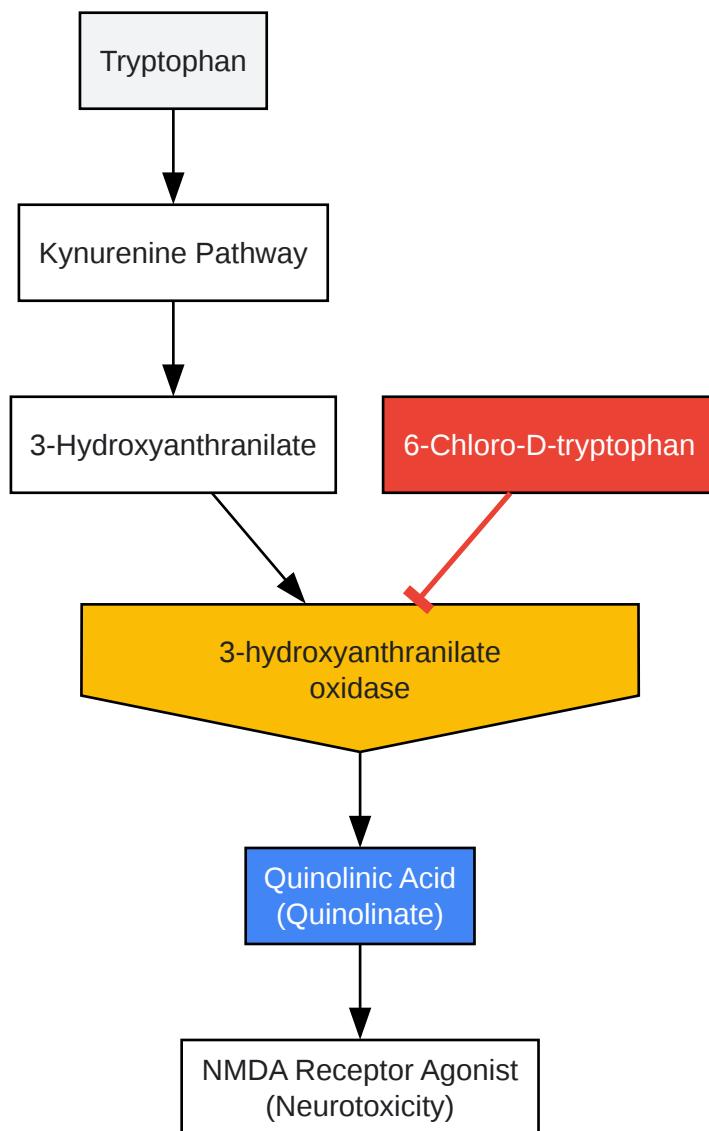
- Cool to room temperature and filter through diatomaceous earth.
- Acidify the filtrate to approximately pH 3 with HCl and extract with EtOAc to remove the unreacted N-acetyl-**6-chloro-D-tryptophan**.
- The aqueous layer, containing the desired 6-Chloro-L-tryptophan, can be lyophilized for purification.^[9]

The following workflow diagram visualizes this synthesis process.

[Click to download full resolution via product page](#)

Workflow for the synthesis of 6-chlorotryptophan.

Protocol 2: Analytical Method using LC-MS


Quantitative analysis of tryptophan and its derivatives is essential for purity assessment and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides a sensitive and specific method.[\[10\]](#)

- Sample Preparation (from protein matrix): Perform alkaline hydrolysis of the sample. The use of ascorbic acid as an antioxidant during this step is recommended to prevent the degradation of tryptophan.[\[10\]](#)
- Standard Preparation: Prepare a calibration curve using a pure standard of **6-Chloro-D-tryptophan**. A stock solution can be made in water or a suitable buffer and stored at -20°C.[\[10\]](#)
- Chromatography: Use a suitable reversed-phase HPLC column. The mobile phase and gradient will depend on the specific column and system but often consist of a mixture of water and acetonitrile with an additive like formic acid.
- Detection: Employ a single quadrupole mass spectrometer (or more advanced mass analyzer) for detection. Monitor the specific mass-to-charge ratio (m/z) for **6-Chloro-D-tryptophan** for accurate quantification.[\[10\]](#) Purity can also be assessed using Chiral HPLC to confirm the enantiomeric excess.[\[3\]](#)

Biological Activity and Signaling Pathways

6-Chloro-D-tryptophan is utilized in research for its ability to modulate biological pathways, particularly those involving neurotransmitters.[\[3\]](#) As a tryptophan derivative, it is studied in the context of serotonin pathways.[\[3\]](#) Furthermore, it has been shown to influence glucose metabolism. The DL-racemic form, 6-chlorotryptophan, inhibits the enzyme 3-hydroxyanthranilate oxidase. This enzyme is part of the kynurene pathway of tryptophan metabolism, which produces quinolinate. By inhibiting this enzyme, 6-chlorotryptophan reduces the formation of quinolinate, an endogenous NMDA receptor agonist implicated in neurotoxicity.[\[11\]](#)

The diagram below illustrates the inhibitory action of 6-chlorotryptophan on the tryptophan metabolic pathway.

[Click to download full resolution via product page](#)

Inhibition of Quinolinate Formation by **6-Chloro-D-tryptophan**.

In conclusion, **6-Chloro-D-tryptophan** is a specialized amino acid derivative with significant potential in pharmaceutical and biochemical research. Its distinct chemical properties, stemming from the chlorine substitution on the indole ring, provide a valuable tool for developing novel bioactive molecules and for probing complex biological systems. The protocols and data presented here serve as a foundational guide for professionals engaged in this innovative area of science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-D-tryptophan | C11H11CIN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. 6-CHLORO-D-TRYPTOPHAN | 56632-86-1-Molbase [molbase.com]
- 6. dempochem.com [dempochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 10. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 11. Tryptophan and glucose metabolism in rat liver cells. The effects of DL-6-chlorotryptophan, 4-chloro-3-hydroxyanthranilate and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloro-D-tryptophan chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015052#6-chloro-d-tryptophan-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com